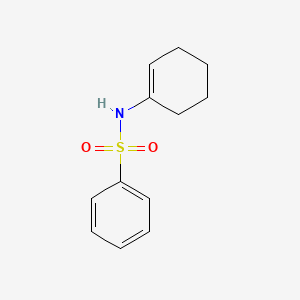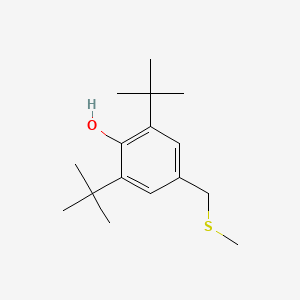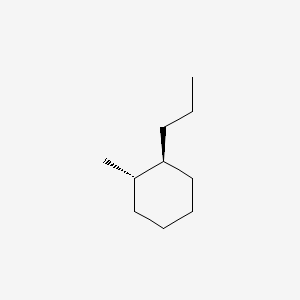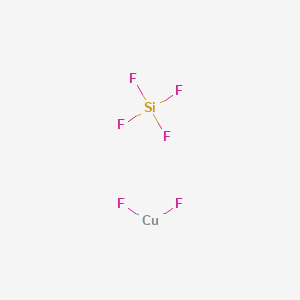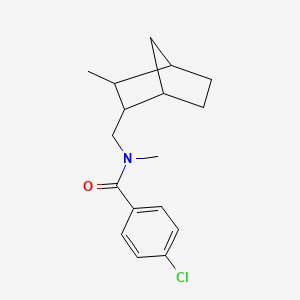
p-Chloro-N-methyl-N-(3-methyl-2-norbornylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a norbornyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide typically involves the reaction of p-chlorobenzoyl chloride with N-methyl-N-[(3-methyl-2-norbornyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro group or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloro group in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is often facilitated by the use of catalysts or under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
p-Chloro-N-methylbenzamide: Lacks the norbornyl group, resulting in different chemical and biological properties.
N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the chloro group, affecting its reactivity and interactions.
p-Chloro-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the methyl group on the nitrogen, altering its chemical behavior.
Uniqueness: The presence of the chloro group, methyl group, and norbornyl group in p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide gives it unique chemical properties and reactivity
Eigenschaften
CAS-Nummer |
28939-38-0 |
|---|---|
Molekularformel |
C17H22ClNO |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
4-chloro-N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C17H22ClNO/c1-11-13-3-4-14(9-13)16(11)10-19(2)17(20)12-5-7-15(18)8-6-12/h5-8,11,13-14,16H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
NKZRCGZWUIDYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)C1CN(C)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


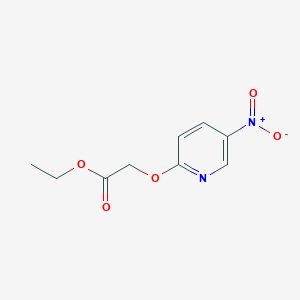





![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)

